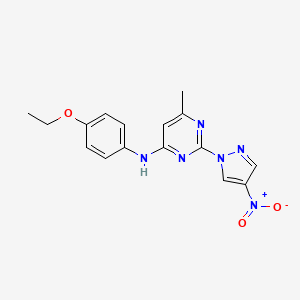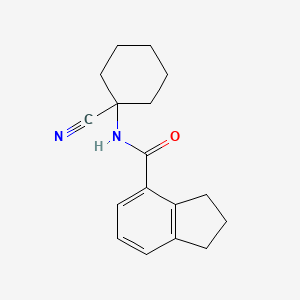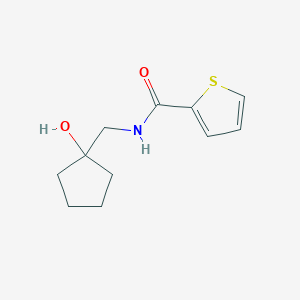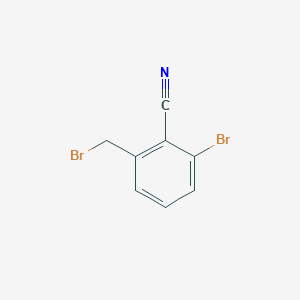![molecular formula C17H16N2O4 B2754918 N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide CAS No. 941881-39-6](/img/structure/B2754918.png)
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide, also known as DMFP, is a synthetic compound that has been extensively studied for its potential therapeutic applications. DMFP belongs to the class of furo[3,2-b]pyridines, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Evaluation
Research by Asha B. Thomas et al. (2016) discusses the synthesis and pharmacological evaluation of Schiff’s bases and 2-azetidinones derived from isonicotinyl hydrazone, aiming to develop potential antidepressant and nootropic agents. The study highlights the synthesis methods and the observed antidepressant and nootropic activities of the compounds, suggesting the 2-azetidinone skeleton's potential as a CNS active agent for therapeutic use (Thomas et al., 2016).
New Polyamides Based on Pyridine
K. Faghihi and Zohreh Mozaffari (2008) developed new polyamides through the direct polycondensation reaction of 2,5-bis[(4-carboxyanilino) carbonyl] pyridine with aromatic diamines. This work primarily focuses on the synthesis and characterization of polyamides containing pyridyl moiety, showcasing the polymers' solubility and thermal properties (Faghihi & Mozaffari, 2008).
Hyperbranched Aromatic Polyimides
Kazuhiro Yamanaka et al. (2000) explored the preparation and properties of hyperbranched aromatic polyimides from polyamic acid methyl ester precursors. Their research indicates these polyimides' solubility and molecular weight, offering insights into their potential applications based on their solubility and thermal properties (Yamanaka et al., 2000).
Mecanismo De Acción
Target of Action
The primary targets of N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide are microbial strains such as E. coli, B. mycoides, and C. albicans . These organisms play a crucial role in various infections and diseases.
Mode of Action
The compound interacts with its microbial targets, leading to their growth inhibition. It exhibits good to strong antimicrobial activity, preventing the growth of E. coli, B. mycoides, and C. albicans at various minimum inhibitory concentration (MIC) levels .
Biochemical Pathways
It’s known that the compound interferes with the normal functioning of the microbial cells, leading to their growth inhibition .
Result of Action
The result of the compound’s action is the inhibition of microbial growth. Specifically, it prevents the growth of E. coli, B. mycoides, and C. albicans at various MIC levels . This makes it a potential candidate for the development of new antimicrobial agents.
Propiedades
IUPAC Name |
N-(3,4-dimethoxyphenyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-10-4-6-13-12(18-10)9-16(23-13)17(20)19-11-5-7-14(21-2)15(8-11)22-3/h4-9H,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKOVRSWAWWTKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)OC(=C2)C(=O)NC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(2,6-dimethylmorpholino)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2754836.png)
![1-[3-[4-(Trifluoromethyl)phenyl]pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2754838.png)



![N-Boc-(+/-)-3-amino]hept-6-enoic acid](/img/structure/B2754843.png)

![2-Chloro-N-[2-(2,2-dimethyl-3H-1,4-benzoxazin-4-yl)ethyl]propanamide](/img/structure/B2754846.png)
![1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)-2-(pyridin-4-ylthio)ethanone](/img/structure/B2754847.png)

![Methyl 2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetate](/img/structure/B2754851.png)


